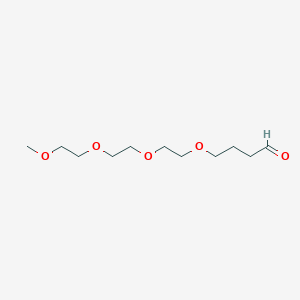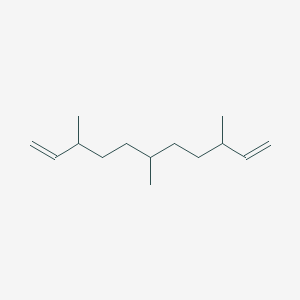![molecular formula C33H28N2O4 B14180482 9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene CAS No. 859437-43-7](/img/structure/B14180482.png)
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene is an organic compound with a complex structure that includes a fluorene core substituted with ethyl groups and nitrophenyl ethenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with ethyl groups.
Introduction of the Ethenyl Groups:
Nitration: The final step is the nitration of the phenyl rings, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro groups, to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where substituents such as halogens can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while halogenation introduces halogen atoms onto the aromatic rings.
Applications De Recherche Scientifique
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe in biological imaging and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which 9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene exerts its effects is primarily related to its electronic structure. The presence of nitro groups and ethenyl linkages influences the compound’s ability to participate in electron transfer processes. These properties make it useful in applications such as OLEDs, where efficient electron transport is crucial.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dioctyl-2,7-dibromofluorene: Similar in structure but with different substituents, leading to variations in electronic properties.
9,9-Dimethylfluorene: Lacks the nitrophenyl ethenyl groups, resulting in different reactivity and applications.
9,9-Bis(4-hydroxyphenyl)fluorene: Contains hydroxyl groups instead of nitro groups, affecting its chemical behavior and uses.
Uniqueness
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene is unique due to the combination of its fluorene core with nitrophenyl ethenyl groups. This structure imparts specific electronic properties that are valuable in materials science and organic electronics, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
859437-43-7 |
|---|---|
Formule moléculaire |
C33H28N2O4 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
9,9-diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]fluorene |
InChI |
InChI=1S/C33H28N2O4/c1-3-33(4-2)31-21-25(7-5-23-9-15-27(16-10-23)34(36)37)13-19-29(31)30-20-14-26(22-32(30)33)8-6-24-11-17-28(18-12-24)35(38)39/h5-22H,3-4H2,1-2H3 |
Clé InChI |
BUGAYAFVHHNLFE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)[N+](=O)[O-])CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
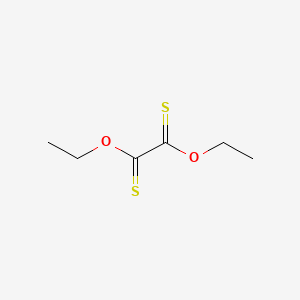
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
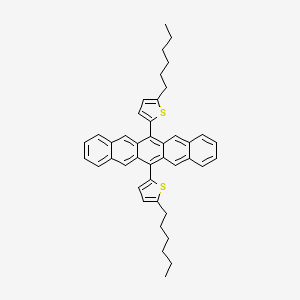

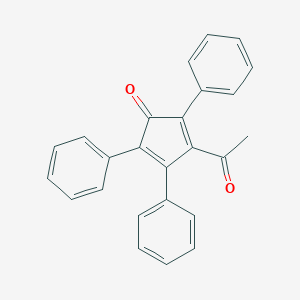
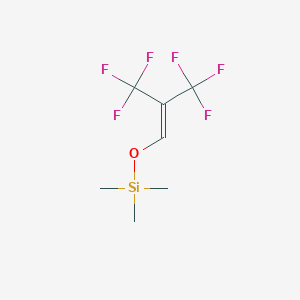
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
